2-Amino-6-nitrobenzenesulfonamide
Overview
Description
2-Amino-6-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H7N3O4S It is a derivative of benzenesulfonamide, characterized by the presence of an amino group at the second position and a nitro group at the sixth position on the benzene ring
Mechanism of Action
Target of Action
2-Amino-6-nitrobenzenesulfonamide, also known as 2-amino-6-nitrobenzene-1-sulfonamide, is a compound that has been used in the synthesis of diverse nitrogenous heterocycles . It is an integral component of numerous drugs and is used as a protecting/activating agent for the selective alkylation of primary amines .
Mode of Action
The compound acts as an intramolecular arylation agent and is used in the synthesis of C- and N- aryl derivatives for the creation of diverse heterocycles . It is also used as a source of C/N-arylation via the formation of a C-C or C-N bond .
Biochemical Pathways
The compound is involved in the synthesis of fused nitrogenous heterocycles . It is used in the solid-phase synthesis of heterocycles such as 4,7,8-trisubstituted 1,2,3,4-tetrahydrobenzo[e][1,4]diazepin-5-ones .
Pharmacokinetics
As a sulfonamide derivative, it may share some characteristics with other sulfonamides, which are generally well-absorbed orally and widely distributed in the body .
Result of Action
The result of the action of this compound is the production of diverse nitrogenous heterocycles . These heterocycles are integral components of numerous drugs and have various therapeutic applications .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the reaction environment can affect the efficiency of the compound in the synthesis of heterocycles . .
Biochemical Analysis
Biochemical Properties
2-Amino-6-nitrobenzenesulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. It has been observed to interact with enzymes such as carbonic anhydrase and dihydropteroate synthase. The interaction with carbonic anhydrase involves the binding of the sulfonamide group to the zinc ion in the enzyme’s active site, leading to inhibition of the enzyme’s activity. This inhibition can affect various physiological processes, including pH regulation and ion transport .
Additionally, this compound has been shown to interact with proteins involved in cell signaling pathways. For instance, it can modulate the activity of mitogen-activated protein kinases (MAPKs), which play a crucial role in cellular responses to external stimuli .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to induce apoptosis in cancer cells by activating the p38 and ERK phosphorylation pathways . This activation leads to the expression of pro-apoptotic genes such as caspase 3, caspase 8, and caspase 9, ultimately resulting in programmed cell death. Furthermore, this compound can influence cell signaling pathways, gene expression, and cellular metabolism, making it a valuable tool in cancer research.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with carbonic anhydrase involves the coordination of the sulfonamide group with the zinc ion, leading to enzyme inhibition . Additionally, this compound can modulate gene expression by affecting transcription factors and signaling pathways involved in cellular responses to stress and external stimuli .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound has been observed to result in sustained inhibition of enzyme activity and prolonged effects on cellular function, particularly in in vitro studies .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound has been shown to exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can cause toxic effects, including cellular damage and adverse physiological responses. The threshold for these effects varies depending on the specific animal model and the duration of exposure .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism and enzyme regulation. It interacts with enzymes such as carbonic anhydrase and dihydropteroate synthase, affecting their activity and, consequently, metabolic flux and metabolite levels . The compound’s influence on these pathways can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with membrane transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals and post-translational modifications . Its localization within these compartments can affect its interactions with biomolecules and its overall biochemical activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-nitrobenzenesulfonamide typically involves the nitration of 2-aminobenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the sixth position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Arylation: The compound can undergo arylation reactions, where the benzene ring is functionalized with additional aryl groups.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Arylation: Aryl halides with a suitable catalyst such as palladium(II) acetate.
Major Products Formed:
Reduction: 2,6-Diaminobenzenesulfonamide.
Substitution: Derivatives with substituted amino groups.
Arylation: Aryl-substituted benzenesulfonamides.
Scientific Research Applications
2-Amino-6-nitrobenzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a building block for complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its antimicrobial and anticancer properties, with studies focusing on its ability to inhibit the growth of cancer cells and bacteria.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals due to its reactive functional groups.
Comparison with Similar Compounds
- 2-Amino-4-nitrobenzenesulfonamide
- 4-Amino-6-nitrobenzenesulfonamide
- 2-Nitrobenzenesulfonamide
Comparison: 2-Amino-6-nitrobenzenesulfonamide is unique due to the specific positioning of the amino and nitro groups, which influences its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different inhibitory activities and chemical behaviors, making it a distinct compound for targeted applications in research and industry.
Properties
IUPAC Name |
2-amino-6-nitrobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4S/c7-4-2-1-3-5(9(10)11)6(4)14(8,12)13/h1-3H,7H2,(H2,8,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQFWNDHTRMCKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])S(=O)(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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